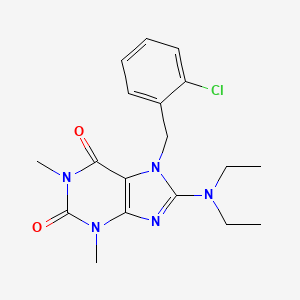
7-(2-chlorobenzyl)-8-(diethylamino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(2-chlorobenzyl)-8-(diethylamino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, also known as CPT, is a synthetic compound that has been extensively studied for its potential medical applications. CPT belongs to the class of xanthine derivatives, which are known to have a wide range of biological activities.
Applications De Recherche Scientifique
Nucleotide Metabolism in Cancer
A comprehensive review by Siddiqui and Ceppi (2020) discusses the non-proliferative roles of pyrimidine metabolism in cancer, emphasizing its effects beyond cell growth, such as differentiation in cancers of different origins. The review suggests that in leukemic cells, pyrimidine catabolism induces terminal differentiation toward monocytic lineage to check aberrant cell proliferation. In contrast, in solid tumors like triple-negative breast cancer and hepatocellular carcinoma, catalytic degradation of pyrimidines maintains a mesenchymal-like state driven by epithelial-to-mesenchymal transition (EMT). This broadens the concept of nucleotide metabolism's role in cancer beyond mere cell proliferation, offering insights into metastasis and the potential involvement of pyrimidine molecules as oncometabolites, presenting a new avenue for therapeutic development against cancer (Siddiqui & Ceppi, 2020).
Chlorogenic Acid and Metabolic Syndrome
Jesús Santana-Gálvez et al. (2017) review the dual role of chlorogenic acid as both a food additive and a nutraceutical against metabolic syndrome. Chlorogenic acid, a phenolic compound, has been found to possess anti-oxidant, anti-inflammatory, antilipidemic, antidiabetic, and antihypertensive activities, all of which are beneficial in the treatment and prevention of metabolic syndrome. This review highlights the potential of chlorogenic acid in developing dietary supplements and functional foods aimed at combating metabolic syndrome and associated disorders, offering a perspective on the use of naturally occurring compounds in promoting health and preventing disease (Santana-Gálvez, Cisneros-Zevallos, & Jacobo-Velázquez, 2017).
Epigenetics and Environmental Chemicals
A review by Baccarelli and Bollati (2009) discusses the implications of environmental chemicals on epigenetic alterations. It outlines how several classes of environmental chemicals, including metals, air pollutants, and endocrine-disrupting chemicals, can modify epigenetic marks such as DNA methylation, histone modifications, and microRNA expression. These epigenetic alterations have been associated with various diseases, indicating that exposure to certain chemicals can lead to heritable changes in gene expression without altering the DNA sequence. This review underscores the importance of understanding the epigenetic mechanisms by which environmental exposures contribute to disease, highlighting a critical area of research in toxicology and environmental health (Baccarelli & Bollati, 2009).
Propriétés
IUPAC Name |
7-[(2-chlorophenyl)methyl]-8-(diethylamino)-1,3-dimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN5O2/c1-5-23(6-2)17-20-15-14(16(25)22(4)18(26)21(15)3)24(17)11-12-9-7-8-10-13(12)19/h7-10H,5-6,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGYGRNMKOSAFNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC2=C(N1CC3=CC=CC=C3Cl)C(=O)N(C(=O)N2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{3-[4-(Adamantan-1-yl)phenoxy]-2-hydroxypropyl}-1,4-dimethylpiperidin-1-ium iodide](/img/structure/B2722024.png)
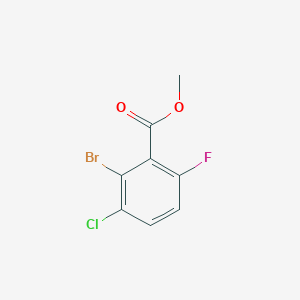
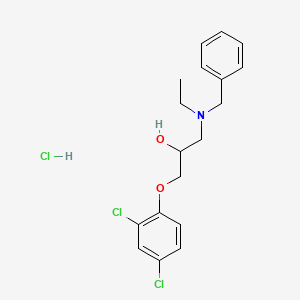
![2,6-difluoro-N-[3-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]benzamide](/img/structure/B2722029.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-6-ethoxypyrimidine-4-carboxamide](/img/structure/B2722031.png)
![(3-Methylphenyl)-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone](/img/structure/B2722033.png)
![2-[3-[[3-(Trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]sulfonylbenzonitrile](/img/structure/B2722035.png)
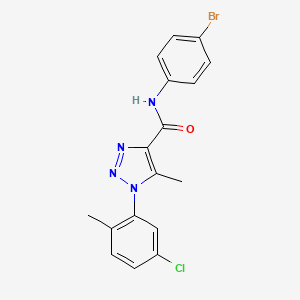
![1-(3-hydroxypropyl)-4-((4-nitrobenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2722037.png)
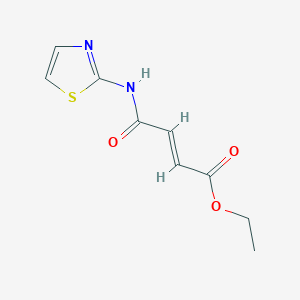
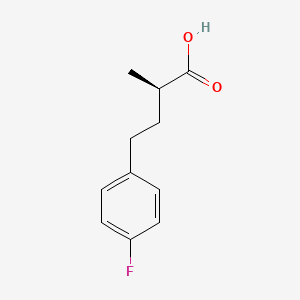
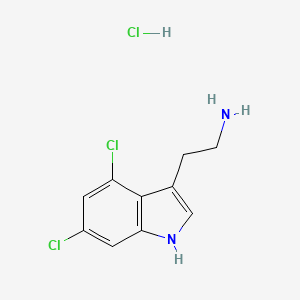
![Lithium(1+) ion pyrazolo[1,5-a]pyridine-7-sulfinate](/img/structure/B2722045.png)
![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2722046.png)